molecular formula C18H23N5O3 B10995189 methyl 4-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)benzoate

methyl 4-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)benzoate

Cat. No.: B10995189
M. Wt: 357.4 g/mol
InChI Key: LUDRAPZRVFIVSM-UHFFFAOYSA-N
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Description

Methyl 4-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)benzoate is a compound with a complex structure, combining an imidazole ring, a tetrazole moiety, and a benzoate group. Let’s break it down:

    Imidazole Ring: Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds.

    Tetrazole Moiety: The tetrazole ring (1H-tetrazole) consists of four nitrogen atoms.

    Benzoate Group: The benzoate portion contributes to the overall structure and properties of the compound.

Chemical Reactions Analysis

The compound likely undergoes various reactions due to its functional groups. Some potential reactions include:

    Oxidation/Reduction: Depending on the conditions, it could be oxidized or reduced.

    Substitution: The tetrazole and benzoate groups may participate in substitution reactions.

    Common Reagents: Reagents like strong acids, bases, and oxidizing agents may be involved.

    Major Products: These reactions could yield derivatives with altered pharmacological properties.

Scientific Research Applications

Methyl 4-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)benzoate might find applications in:

    Medicine: Investigate its potential as an antimicrobial, anti-inflammatory, or anticancer agent.

    Chemistry: Explore its reactivity and use it as a building block for other compounds.

    Industry: Assess its suitability for drug development or material synthesis.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Unfortunately, detailed information on this aspect is scarce.

Properties

Molecular Formula

C18H23N5O3

Molecular Weight

357.4 g/mol

IUPAC Name

methyl 4-[[2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetyl]amino]benzoate

InChI

InChI=1S/C18H23N5O3/c1-26-17(25)14-5-7-15(8-6-14)20-16(24)11-18(9-3-2-4-10-18)12-23-13-19-21-22-23/h5-8,13H,2-4,9-12H2,1H3,(H,20,24)

InChI Key

LUDRAPZRVFIVSM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2(CCCCC2)CN3C=NN=N3

Origin of Product

United States

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